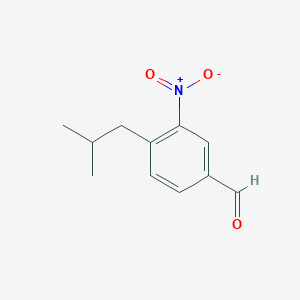
4-Isobutyl-3-nitrobenzaldehyde
Cat. No. B8368795
M. Wt: 207.23 g/mol
InChI Key: LALFBHCBCOGDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09266867B2
Procedure details


4-Isobutyl-3-nitrobenzaldehyde (3.3 g, 0.0159 mol) is added to a solution of stannous chloride (8.37 g, 0.0441 mol) in concentrated hydrochloric acid (23 mL) at 0-5° C. The reaction mixture is slowly brought to 60-65° C. and is stirred at this temperature for 30 minutes. The reaction mixture is again cooled to 0-5° C. During cooling formation of solid is observed which is broken before proceeding further. Solution of sodium nitrite (1.36 g, 0.0188 mol) in demineralized water (3 mL) is added to the above reaction mixture at 0-5° C., allowed to stir for 10 minutes at this temperature. It is then poured into a slurry of cuprous chloride (3.6 g, 0.0346 mol) in demineralized water (5 mL) at 60-65° C. & stirred for 20 minutes. The reaction mixture is extracted in ethyl acetate (2×30 mL). Combined organic layer is dried over sodium sulfate and concentrated to get the crude, which is purified using column chromatography (230-400 mesh; toluene:n-hexane, 3:7) to yield 3-chloro-4-isobutylbenzaldehyde.

[Compound]
Name
stannous chloride
Quantity
8.37 g
Type
reactant
Reaction Step One




[Compound]
Name
cuprous chloride
Quantity
3.6 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[N+]([O-])=O)[CH:2]([CH3:4])[CH3:3].N([O-])=O.[Na+].[ClH:20]>O>[Cl:20][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:5]=1[CH2:1][CH:2]([CH3:4])[CH3:3])[CH:9]=[O:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C1=C(C=C(C=O)C=C1)[N+](=O)[O-]
|
[Compound]
|
Name
|
stannous chloride
|
|
Quantity
|
8.37 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at this temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is slowly brought to 60-65° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
During cooling formation of solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 10 minutes at this temperature
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 minutes
|
|
Duration
|
20 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted in ethyl acetate (2×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combined organic layer is dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get the crude, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1CC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

